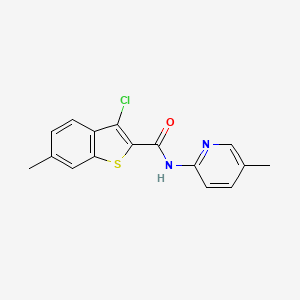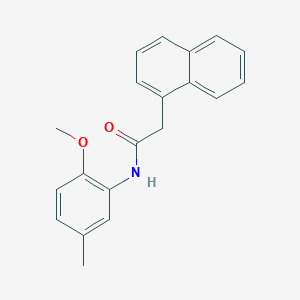
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoids, which are derived from the cannabis plant. However, ACPA is not a naturally occurring cannabinoid and is instead synthesized in the laboratory.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of neurotransmitters and receptors that are involved in various physiological processes such as pain, inflammation, and mood regulation. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to selectively activate the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain and mood. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to activate the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in lab experiments is that it is a highly selective agonist for the CB1 receptor, which allows for more specific targeting of this receptor. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has a longer half-life than other cannabinoids such as THC, which allows for longer-lasting effects. However, one limitation of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids.
Future Directions
There are several future directions for research on 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate. One area of research is to further understand the mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate and its effects on the endocannabinoid system. Another area of research is to investigate the potential therapeutic applications of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in various disease states, such as neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, research could focus on developing more selective agonists for the CB1 receptor that have fewer side effects than current medications.
Synthesis Methods
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate can be synthesized using a multistep process that involves the reaction between 3-acetylindole and ethyl cyanoacetate, followed by the addition of ammonia and subsequent cyclization. The final product is obtained after purification using column chromatography. The purity of the synthesized 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to have anti-tumor effects in animal models of cancer.
properties
IUPAC Name |
[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-1H-indol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8(18)20-13-10-4-2-3-5-11(10)17-12(13)6-9(7-15)14(16)19/h2-6,17H,1H3,(H2,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKZBTQCPOHP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)
